2,2'-Anhydro-L-uridine

Catalog No.
S1920765
CAS No.
31501-46-9
M.F
C9H10N2O5
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Anhydro-L-uridine

CAS Number

31501-46-9

Product Name

2,2'-Anhydro-L-uridine

IUPAC Name

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1

InChI Key

UUGITDASWNOAGG-JPCMASIJSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O

Isomeric SMILES

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O

2,2'-Anhydro-L-uridine (CAS: 31501-46-9) is a highly specialized cyclonucleoside intermediate utilized primarily in the synthesis of L-nucleoside analogues [1]. Featuring a rigid anhydro linkage between the 2'-position of the sugar moiety and the pyrimidine base, this compound serves as a pre-activated building block for stereoselective modifications[2]. In industrial and pharmaceutical procurement, it is prized for its ability to undergo direct nucleophilic ring-opening or reductive cleavage, bypassing the complex protection-deprotection sequences typically required when starting from standard L-uridine[1]. Its primary commercial value lies in streamlining the manufacturing pathways for antiviral and antineoplastic L-nucleoside active pharmaceutical ingredients (APIs), such as 2'-fluoro, 2'-azido, and 2'-deoxy-L-uridine derivatives [2].

Substituting 2,2'-Anhydro-L-uridine with its non-anhydro parent, L-uridine, introduces severe process inefficiencies; L-uridine lacks the built-in leaving group geometry at the 2'-carbon, necessitating multi-step selective protection of the 3' and 5' hydroxyls prior to 2'-activation [1]. Furthermore, substituting with the far more common and cheaper 2,2'-Anhydro-D-uridine is biologically disastrous for target applications, as the D-enantiomer yields natural D-nucleosides which are highly susceptible to endogenous nucleases and exhibit entirely different pharmacokinetic profiles [2]. For procurement teams sourcing precursors for L-nucleoside therapeutics, the exact L-anhydro configuration is an absolute requirement to ensure both synthetic efficiency and the correct stereochemical outcome of the final API [1].

Streamlined Synthesis of 2'-Modified L-Nucleosides

When synthesizing 2'-modified L-nucleosides, 2,2'-Anhydro-L-uridine allows for direct nucleophilic ring opening, yielding products like 2'-fluoro-L-uridine derivatives in approximately 40-41% overall yield across just 1-2 steps [1]. In contrast, starting from standard L-uridine requires a minimum of four steps (protection, activation, substitution, deprotection) with compounding yield losses at each stage [1].

Evidence DimensionSynthesis steps and overall yield for 2'-fluorination
Target Compound Data1-2 steps to achieve ~40-41% overall yield via direct nucleophilic ring opening
Comparator Or BaselineStandard L-uridine (requires 4+ steps with compounding yield losses due to necessary 3',5'-hydroxyl protection)
Quantified DifferenceEliminates 2-3 synthetic steps and avoids complex selective protection schemes
ConditionsNucleophilic substitution (e.g., fluorination with DAST) in polar solvents

Reduces step count, reagent costs, and purification bottlenecks in the commercial manufacturing of modified L-nucleoside APIs.

Tin-Free Route to 2'-Deoxy-L-Nucleosides

For the production of 2'-deoxy-L-nucleosides (such as L-telbivudine precursors), 2,2'-Anhydro-L-uridine can undergo direct intramolecular reductive cleavage using reducing agents like Red-Al, yielding the deoxygenated product efficiently [1]. Utilizing standard L-uridine for deoxygenation typically requires Barton-McCombie conditions, which rely on highly toxic organotin reagents and multiple functional group manipulations[1].

Evidence DimensionReagent toxicity and step count for 2'-deoxygenation
Target Compound DataDirect 1-step reductive cleavage using Red-Al and complexing agents
Comparator Or BaselineL-uridine (requires multi-step Barton-McCombie deoxygenation using toxic organotin reagents)
Quantified DifferenceProvides a 1-step, tin-free deoxygenation pathway versus a multi-step, heavy-metal-dependent route
ConditionsReduction using Red-Al and 15-crown-5 ether in polar solvents

Crucial for scaling up the synthesis of 2'-deoxy-L-nucleoside antivirals while meeting strict pharmaceutical heavy-metal limits.

Strict Stereochemical Requirement for API Nuclease Resistance

The stereochemistry of 2,2'-Anhydro-L-uridine ensures that all downstream synthesized nucleosides possess the L-configuration, which grants them high resistance to natural human D-nucleases and increases their metabolic half-life [1]. Procuring the cheaper 2,2'-Anhydro-D-uridine comparator results in D-nucleosides that are rapidly recognized and degraded by endogenous catabolic enzymes, rendering them ineffective for therapies requiring extended biological stability [1].

Evidence DimensionEnzymatic stability of downstream synthesized nucleosides
Target Compound DataYields L-nucleosides with high resistance to endogenous D-nucleases
Comparator Or Baseline2,2'-Anhydro-D-uridine (yields D-nucleosides that are rapidly degraded by catabolic enzymes)
Quantified DifferenceComplete inversion of biological recognition, shifting the product from a rapidly degraded natural analog to a metabolically stable therapeutic
ConditionsIn vivo or in vitro exposure to endogenous nucleases and deaminases

Procuring the exact L-enantiomer is non-negotiable for developing therapeutics that require extended biological half-lives and reduced off-target toxicity.

Synthesis of Antiviral L-Nucleoside APIs

Because 2,2'-Anhydro-L-uridine allows for efficient tin-free deoxygenation and direct 2'-substitution, it is the premier starting material for manufacturing L-nucleoside reverse transcriptase inhibitors and other antiviral agents targeting HBV, VZV, and HIV [1]. It ensures the correct stereochemistry required for nuclease resistance [2].

Development of 2'-Modified Oligonucleotides

The compound's ability to undergo clean stereoselective ring opening makes it ideal for synthesizing 2'-fluoro, 2'-azido, or 2'-O-methoxyethyl (MOE) L-uridine phosphoramidites [3]. These modified building blocks are incorporated into advanced antisense oligonucleotides (ASOs) to enhance target binding and metabolic stability [3].

Chiral Scaffold for Anticancer Drug Discovery

In oncology research, the unique pharmacokinetic profile of L-nucleosides—specifically their reduced cellular toxicity compared to D-analogs—makes this compound a critical scaffold [2]. It is used to quickly generate libraries of 2'-substituted L-pyrimidine derivatives for structure-activity relationship (SAR) screening against various tumor cell lines[2].

XLogP3

-2.5

Wikipedia

2,2'-Anhydro-L-uridine

Dates

Last modified: 04-14-2024

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